(2S)-2-Amino-3-(1H-pyrazol-4-yl)propanoic acid;dihydrochloride
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Overview
Description
(2S)-2-Amino-3-(1H-pyrazol-4-yl)propanoic acid;dihydrochloride is a compound that belongs to the class of amino acids It features a pyrazole ring, which is a five-membered heterocyclic compound containing two nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2-Amino-3-(1H-pyrazol-4-yl)propanoic acid;dihydrochloride typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through cyclocondensation reactions involving hydrazines and 1,3-diketones or α,β-unsaturated carbonyl compounds.
Amino Acid Formation: The pyrazole derivative is then coupled with a suitable amino acid precursor under controlled conditions to form the desired amino acid.
Dihydrochloride Formation: The final step involves the conversion of the free amino acid into its dihydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes the use of automated reactors and purification systems to streamline the process .
Chemical Reactions Analysis
Types of Reactions
(2S)-2-Amino-3-(1H-pyrazol-4-yl)propanoic acid;dihydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the pyrazole ring into more saturated derivatives.
Substitution: The amino and pyrazole groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like alkyl halides and acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction can produce more saturated compounds .
Scientific Research Applications
(2S)-2-Amino-3-(1H-pyrazol-4-yl)propanoic acid;dihydrochloride has several scientific research applications:
Mechanism of Action
The mechanism of action of (2S)-2-Amino-3-(1H-pyrazol-4-yl)propanoic acid;dihydrochloride involves its interaction with specific molecular targets. The pyrazole ring can bind to enzymes or receptors, modulating their activity. This interaction can affect various biochemical pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
Similar Compounds
- (2S)-2-Amino-4-(1H-pyrazol-4-yl)butanoic acid;dihydrochloride
- (2S)-2-Amino-3-(1H-pyrazol-5-yl)propanoic acid;dihydrochloride
Uniqueness
(2S)-2-Amino-3-(1H-pyrazol-4-yl)propanoic acid;dihydrochloride is unique due to its specific substitution pattern on the pyrazole ring, which can influence its reactivity and biological activity. This makes it a valuable compound for targeted research and applications .
Properties
IUPAC Name |
(2S)-2-amino-3-(1H-pyrazol-4-yl)propanoic acid;dihydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9N3O2.2ClH/c7-5(6(10)11)1-4-2-8-9-3-4;;/h2-3,5H,1,7H2,(H,8,9)(H,10,11);2*1H/t5-;;/m0../s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XXTQKDWDNZJAND-XRIGFGBMSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NN1)CC(C(=O)O)N.Cl.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=C(C=NN1)C[C@@H](C(=O)O)N.Cl.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11Cl2N3O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.07 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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